molecular formula C8H8ClFO2 B13594176 1-(4-Chloro-2-fluorophenyl)ethane-1,2-diol

1-(4-Chloro-2-fluorophenyl)ethane-1,2-diol

Cat. No.: B13594176
M. Wt: 190.60 g/mol
InChI Key: LUBOVBUQQUKBSQ-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-fluorophenyl)ethane-1,2-diol is an organic compound with the molecular formula C8H8ClFO2 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to an ethane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-2-fluorophenyl)ethane-1,2-diol typically involves the reaction of 4-chloro-2-fluorobenzaldehyde with ethylene glycol under acidic conditions. The reaction proceeds through the formation of a hemiacetal intermediate, which is then reduced to yield the desired diol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-2-fluorophenyl)ethane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form the corresponding alcohols.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 4-chloro-2-fluorobenzaldehyde or 4-chloro-2-fluorobenzoic acid.

    Reduction: Formation of 1-(4-chloro-2-fluorophenyl)ethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Chloro-2-fluorophenyl)ethane-1,2-diol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-fluorophenyl)ethane-1,2-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The presence of chlorine and fluorine atoms can also influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol
  • 1-(2-Chloro-4-fluorophenyl)ethan-1-ol
  • 2-Chloro-1-(4-fluorophenyl)ethanol

Uniqueness

1-(4-Chloro-2-fluorophenyl)ethane-1,2-diol is unique due to the specific positioning of the chlorine and fluorine atoms on the phenyl ring. This positioning can significantly influence the compound’s chemical reactivity and biological activity compared to its analogs.

Biological Activity

1-(4-Chloro-2-fluorophenyl)ethane-1,2-diol is a chiral compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, includes a chiral center at the ethane moiety, which may influence its interaction with biological targets. The presence of chlorine and fluorine atoms on the aromatic ring enhances its reactivity and potential therapeutic applications.

  • Molecular Formula : C8H8ClF
  • Molecular Weight : Approximately 190.60 g/mol
  • CAS Number : 1453854-84-6

The compound's structure allows for various interactions with biological systems, making it a candidate for further research in medicinal chemistry.

Biological Activity Overview

Research has indicated that halogenated phenolic compounds often exhibit significant binding affinities to proteins and enzymes, primarily due to their ability to form hydrogen bonds and engage in hydrophobic interactions. This section outlines the biological activities observed for this compound.

Anticancer Activity

Recent studies have explored the compound's potential as an inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in cancer therapy. Compounds similar to this compound have shown promising results:

CompoundIC50 (μM)Cell Line Tested
25m0.026MCF-7
Sunitinib0.039MCF-7

The IC50 values indicate that the compound exhibits lower inhibitory concentrations than standard treatments, suggesting a strong potential for anticancer applications .

Antimicrobial Activity

The antimicrobial properties of related compounds have been investigated, showing effectiveness against various bacterial strains. The following table summarizes findings regarding antimicrobial activity:

Compound NameMIC (μg/mL)Target Organisms
Compound A6–7Staphylococcus aureus
Compound B5.4–7.1Mycobacterium smegmatis
Compound C4.69–22.9Bacillus subtilis

These results suggest that compounds with similar structures to this compound may possess significant antibacterial properties .

The mechanism of action for this compound is believed to involve interaction with specific biological targets through hydrogen bonding and hydrophobic interactions. Preliminary docking studies indicate that this compound may effectively inhibit enzymes involved in cancer progression and bacterial resistance mechanisms.

Case Studies

Several case studies have highlighted the biological efficacy of compounds related to this compound:

  • VEGFR-2 Inhibition : A study demonstrated that derivatives with similar structures exhibited potent VEGFR-2 inhibition, leading to reduced tumor growth in vivo.
  • Antimicrobial Testing : In vitro tests against various pathogens revealed that certain analogs showed comparable or superior activity to standard antibiotics, indicating their potential as new antimicrobial agents.

Properties

Molecular Formula

C8H8ClFO2

Molecular Weight

190.60 g/mol

IUPAC Name

1-(4-chloro-2-fluorophenyl)ethane-1,2-diol

InChI

InChI=1S/C8H8ClFO2/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3,8,11-12H,4H2

InChI Key

LUBOVBUQQUKBSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)F)C(CO)O

Origin of Product

United States

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